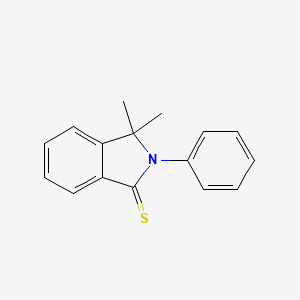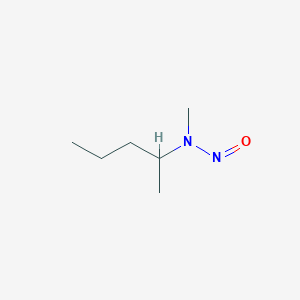
Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxy- is an organic compound that belongs to the class of aromatic aldehydes. This compound is characterized by the presence of a benzaldehyde core substituted with a cyclohexenylmethyl group and two methoxy groups at the 3 and 5 positions. It is a versatile compound with various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxy- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxy- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as hydrobromic acid or boron tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Hydrobromic acid in acetic acid at elevated temperatures.
Major Products Formed
Oxidation: 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxybenzoic acid.
Reduction: 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxybenzyl alcohol.
Substitution: 4-(1-cyclohexen-1-ylmethyl)-3,5-dihydroxybenzaldehyde.
Applications De Recherche Scientifique
Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving aldehydes.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavors, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxy- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the aldehyde group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the modulation of enzyme activity. The methoxy groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dihydroxy-
- Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethyl-
- Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dichloro-
Uniqueness
Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxy- is unique due to the presence of methoxy groups, which enhance its solubility in organic solvents and influence its reactivity. The cyclohexenylmethyl group also imparts steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.
Propriétés
Numéro CAS |
124609-17-2 |
|---|---|
Formule moléculaire |
C16H20O3 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
4-(cyclohexen-1-ylmethyl)-3,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C16H20O3/c1-18-15-9-13(11-17)10-16(19-2)14(15)8-12-6-4-3-5-7-12/h6,9-11H,3-5,7-8H2,1-2H3 |
Clé InChI |
KKTINGZTIFBJFP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1CC2=CCCCC2)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid](/img/structure/B14281223.png)



![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B14281248.png)


![[2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneperoxoate](/img/structure/B14281279.png)

![4-Bromo-4'-[(1-ethoxyethoxy)methyl]-1,1'-biphenyl](/img/structure/B14281290.png)

![Ethenamine, 2-(1-[1,1'-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl-](/img/structure/B14281301.png)
